molecular formula C25H25N5OS3 B2590135 (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 308298-93-3

(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2590135
CAS No.: 308298-93-3
M. Wt: 507.69
InChI Key: VYZOZGMKMRERDP-DHZHZOJOSA-N
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Description

(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its molecular architecture integrates a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its kinase inhibitory properties https://pubs.acs.org/doi/10.1021/jm901318v . This core is functionalized with a 1,2,4-triazole ring bearing both allyl and cinnamylthio substituents, connected via a strategic (E)-configured thioether linkage. The 1,2,4-triazole moiety is a prevalent pharmacophore associated with a wide range of biological activities, including antimicrobial and anticancer effects https://www.sciencedirect.com/science/article/abs/pii/S0223523411007891 . The cinnamyl group may contribute to enhanced cellular permeability and potential interaction with biological targets. This complex structure suggests its primary research value lies in the investigation of kinase signaling pathways, apoptosis, and cell proliferation mechanisms, particularly in the context of oncology. It serves as a valuable chemical tool for probing structure-activity relationships (SAR) in the development of novel enzyme inhibitors. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5OS3/c1-2-14-30-20(28-29-25(30)32-15-8-11-17-9-4-3-5-10-17)16-33-24-26-22(31)21-18-12-6-7-13-19(18)34-23(21)27-24/h2-5,8-11H,1,6-7,12-16H2,(H,26,27,31)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOZGMKMRERDP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the allyl and cinnamylthio groups via substitution reactions.
  • Construction of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The allyl and cinnamylthio groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity : Research indicates that derivatives of triazole compounds exhibit antifungal properties. The incorporation of the cinnamylthio group may enhance this activity by improving the compound's ability to interact with fungal cell membranes. Studies have shown that similar triazole derivatives can inhibit the growth of various fungal strains, making them candidates for antifungal drug development .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Triazole-containing compounds have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Investigations into related compounds have demonstrated cytotoxic effects against different cancer cell lines .
  • Antimicrobial Activity : Beyond antifungal properties, the compound may also exhibit broad-spectrum antimicrobial activity. Compounds with similar structural motifs have been reported to show effectiveness against both Gram-positive and Gram-negative bacteria. This application is particularly relevant in the context of increasing antibiotic resistance .

Agricultural Applications

  • Plant Growth Regulators : The unique molecular structure allows for exploration as a plant growth regulator. Compounds with triazole rings are known to influence plant growth by modulating hormone levels or inhibiting specific enzymes involved in growth processes. Preliminary studies suggest that this compound could enhance growth rates or yield in certain crops.
  • Pesticidal Activity : The potential for this compound to act as a pesticide is another area of interest. Its ability to disrupt cellular functions in pests could be leveraged for agricultural applications aimed at pest control without harming beneficial insects or the environment.

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that modifications to the triazole ring significantly influenced antifungal potency, suggesting that similar modifications in (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one could enhance its efficacy (Source: PubChem) .

Case Study 2: Anticancer Screening

In a screening of novel compounds for anticancer properties against breast cancer cell lines (MCF-7), several derivatives exhibited significant cytotoxic effects. The study highlighted the importance of structural diversity in enhancing activity and suggested further investigation into compounds with similar scaffolds as potential therapeutic agents (Source: PubChem) .

Mechanism of Action

The mechanism of action of (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

  • Electrophilic centers: The sulfur atoms in the thieno[2,3-d]pyrimidine and triazole moieties act as hydrogen bond acceptors, contributing to interactions with enzymes like tyrosinase or 5-HT receptors .
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound Name / ID Key Substituents Biological Activity Potency (IC₅₀ or ED₅₀) Reference
Target Compound: (E)-2-(((4-Allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-... Allyl, cinnamylthio, triazole, tetrahydrobenzo Hypothesized: Tyrosinase inhibition, 5-HT1A antagonism Pending validation
2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (Compound 5, ) Chloromethyl, tetrahydrobenzo Antihyperlipaemic Comparable to clofibrate
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one () Phenyl Antimicrobial (broad-spectrum) MIC: 5–10 µg/mL
3-Substituted pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines (Patent WO 2002002569) Pyridine ring, alkyl/aryl substituents 5-HT1A antagonism, serotonin reuptake inhibition IC₅₀: 0.1–1 µM
3-Benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one () Benzyl, cyclopenta ring Unreported (structural analog)
Key Observations:

Substituent Impact on Activity: The cinnamylthio group in the target compound may confer enhanced lipophilicity and membrane permeability compared to simpler analogs like the chloromethyl derivative in . This could improve bioavailability for CNS targets .

Biological Target Specificity: The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core is shared among compounds with diverse activities (e.g., antihyperlipaemic, antimicrobial, 5-HT modulation), suggesting scaffold versatility. Activity is likely dictated by substituent electronic and steric profiles . Tyrosinase inhibition: The target compound’s sulfur-rich structure aligns with known tyrosinase inhibitors (e.g., thiol-containing kojic acid analogs), though direct data are absent in the provided evidence .

Synthetic Feasibility: The target compound requires multi-step synthesis (cyclocondensation, nucleophilic substitution), similar to derivatives in and . However, the cinnamylthio group may necessitate specialized thiol-ene or Mitsunobu conditions, increasing synthetic complexity .

Structural Similarity Analysis ():
  • Tanimoto Coefficient: A shape-Tanimoto (ST) analysis () comparing the target compound with 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one () would likely yield moderate similarity (ST ~0.6–0.7) due to shared core structure but divergent substituents.
  • Binary Fingerprint Analysis : The triazole and cinnamylthio groups introduce unique pharmacophoric features absent in simpler analogs, reducing similarity coefficients (e.g., Tversky index <0.5) .

Biological Activity

The compound (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities. This article explores its biological activity based on recent studies and findings.

Structural Overview

The compound consists of several key functional groups:

  • Triazole ring : Known for antifungal properties.
  • Thieno-pyrimidine core : Associated with various pharmacological effects.
  • Allyl and cinnamyl substituents : Potentially enhance reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that compounds similar to (E)-2 exhibit a range of pharmacological effects. The following sections summarize the biological activities reported in recent literature.

Antimicrobial Activity

Research has shown that compounds with triazole and thiazole moieties often possess antimicrobial properties. For example:

  • Triazole derivatives are known to inhibit fungal growth effectively.
  • Thiazole derivatives have demonstrated antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Studies have indicated that thieno-pyrimidine derivatives can exhibit anticancer activity. The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Notable findings include:

  • In vitro assays showing cytotoxic effects on cancer cell lines.
  • Mechanistic studies indicating the induction of apoptosis in tumor cells .

Anti-inflammatory Effects

Compounds containing thiazole and triazole rings have been associated with anti-inflammatory activities. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Triazole Derivatives :
    • Investigated the antifungal properties against various strains.
    • Results indicated significant inhibition at low concentrations, suggesting potential for therapeutic use .
  • Antibacterial Screening :
    • A series of related compounds were screened for antibacterial activity.
    • Compounds showed varying degrees of effectiveness against E. coli and S. aureus, with some exhibiting MIC values below 50 µg/mL .
  • Cytotoxicity Assays :
    • Evaluated the cytotoxic effects on human cancer cell lines.
    • The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer potential .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique attributes of (E)-2:

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineQuinoline scaffoldAntimalarial
Benzothiazole derivativesThiazole coreAntimicrobial
Triazole-based antifungalsTriazole ringAntifungal

This table illustrates how (E)-2's unique combination of functionalities may confer distinct biological activities not found in other derivatives.

Q & A

Q. What synthetic methodologies are recommended for synthesizing the target compound?

The compound can be synthesized via cyclocondensation reactions. For example, refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone core . Thioether linkages (e.g., cinnamylthio groups) can be introduced via nucleophilic substitution or thiol-ene reactions under controlled conditions . Purification often involves recrystallization from water or ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and connectivity (e.g., allyl and cinnamylthio groups) .
  • Infrared Spectroscopy (IR): Identifies functional groups such as thioether (C-S, ~600–700 cm1^{-1}) and triazole ring vibrations .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can reaction progress be monitored during synthesis?

Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediate formation. For example, TLC in ethyl acetate/hexane systems (1:1) can monitor cyclization steps . Quantitative analysis may use HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized for thioether functionalization?

  • Catalyst Systems: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve thioether bond formation at 70–80°C . Ionic liquids (e.g., [TMDPH2]2+^{2+}[SO4]2^{2-}) enhance cyclocondensation efficiency under mild conditions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) stabilize intermediates during heterocyclization .
  • Stoichiometric Control: Equimolar ratios of reactants reduce side products, as seen in thiol-alkylation steps .

Q. What strategies resolve tautomeric ambiguities in structural characterization?

Thione-thiol tautomerism in triazole-thiol derivatives can complicate spectral interpretation. Strategies include:

  • Variable Temperature NMR: Observing chemical shift changes to identify dominant tautomers .
  • X-ray Crystallography: Resolving solid-state structures to confirm tautomeric forms .
  • Computational Modeling: DFT calculations predict stable tautomers and validate experimental data .

Q. How to design bioactivity assays for evaluating pharmacological potential?

  • Target Selection: Prioritize enzymes like tyrosinase or kinases based on structural analogs (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinones with known inhibitory activity) .
  • Dose-Response Studies: Use microplate readers to measure IC50_{50} values in enzyme inhibition assays .
  • Cellular Models: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to non-malignant cells .

Q. How to address discrepancies in biological activity across similar derivatives?

Contradictions may arise from subtle structural variations (e.g., allyl vs. cinnamyl substituents). Mitigation approaches:

  • SAR Studies: Systematically modify substituents (e.g., triazole alkylation patterns) and correlate with activity trends .
  • Molecular Docking: Predict binding interactions with target proteins (e.g., ATP-binding pockets) to explain potency differences .
  • Metabolic Stability Assays: Assess compound degradation in liver microsomes to rule out pharmacokinetic confounding .

Methodological Notes

  • Synthetic Reproducibility: Document reaction parameters (e.g., reflux time, solvent purity) rigorously to ensure reproducibility .
  • Data Validation: Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
  • Ethical Compliance: Follow institutional guidelines for handling hazardous reagents (e.g., DMSO, thiols) and biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.